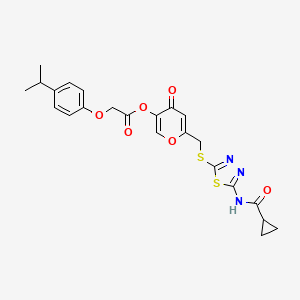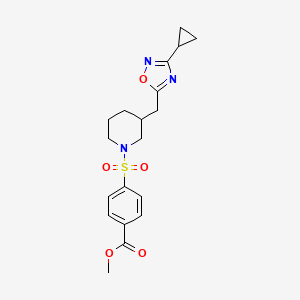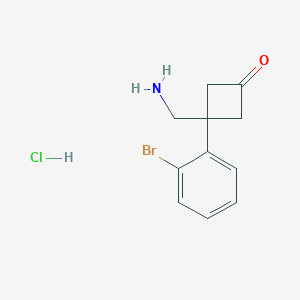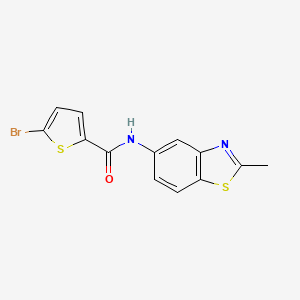
4-(甲硫基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylthio)benzenesulfonamide, also known as Benzenesulfonamide, 4-methyl-, is a chemical compound with the formula C7H9NO2S. Its molecular weight is 171.217 . It is also known by other names such as p-Toluenesulfonamide, p-Methylbenzenesulfonamide, and p-Toluenesulfonylamide .
Molecular Structure Analysis
The molecular structure of 4-(Methylthio)benzenesulfonamide consists of a benzene ring attached to a sulfonamide group. The IUPAC Standard InChI for this compound is InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) .科学研究应用
抗癌活性
4-(甲硫基)苯磺酰胺衍生物已显示出作为抗癌剂的潜力。一系列衍生物在体外合成并评估,对包括肺癌、结肠癌、中枢神经系统癌、黑色素瘤、卵巢癌、肾癌、前列腺癌和乳腺癌在内的人类肿瘤细胞系表现出显着的抗癌活性。在低微摩尔范围内观察到它们的生长抑制效应 (Sławiński et al., 2012), (Żołnowska et al., 2015), (Tomorowicz et al., 2020)。
碳酸酐酶抑制
4-(甲硫基)苯磺酰胺衍生物也因其对参与关键生理功能的酶——人类碳酸酐酶的抑制作用而受到研究。发现一些衍生物能有效抑制这些酶,表明在相关疗法中具有潜在应用 (Gul et al., 2016)。
环境分析
在环境研究中,已检测到苯磺酰胺化合物(包括 4-(甲硫基)苯磺酰胺)作为污染物。已分析它们在土壤和水等环境样品中的存在和浓度水平,提供了对它们的环境影响和潜在风险的见解 (Speltini et al., 2016), (Yoom et al., 2018)。
作用机制
Target of Action
It is structurally similar to sulfanilamide, a well-known sulfonamide antibiotic . Sulfonamides typically target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Like other sulfonamides, 4-(methylsulfanyl)benzene-1-sulfonamide likely acts as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . By mimicking this substrate, it prevents the production of dihydrofolic acid, a precursor to folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The compound affects the folic acid synthesis pathway, specifically the conversion of p-aminobenzoic acid to dihydrofolic acid . This disruption can lead to a deficiency of folic acid, which is essential for various cellular processes, including DNA synthesis and repair, methylation, and amino acid synthesis .
Pharmacokinetics
Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and excreted primarily in the urine .
Result of Action
The inhibition of folic acid synthesis by 4-(methylsulfanyl)benzene-1-sulfonamide can lead to a halt in bacterial growth and reproduction, as these processes are dependent on the availability of folic acid . This makes the compound potentially useful as an antibacterial agent .
安全和危害
未来方向
The future directions for 4-(Methylthio)benzenesulfonamide could involve further exploration of its potential as an antimicrobial agent. For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . Such research could lead to the development of novel antiproliferative agents.
生化分析
Biochemical Properties
4-(Methylsulfanyl)benzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound is known to inhibit carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between 4-(Methylsulfanyl)benzene-1-sulfonamide and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of its activity . Additionally, this compound has been shown to interact with other proteins involved in metabolic pathways, influencing their function and activity.
Cellular Effects
The effects of 4-(Methylsulfanyl)benzene-1-sulfonamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the regulation of pH and ion balance. By inhibiting carbonic anhydrase, 4-(Methylsulfanyl)benzene-1-sulfonamide can alter intracellular pH, affecting cellular metabolism and gene expression . Furthermore, this compound has been shown to impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, 4-(Methylsulfanyl)benzene-1-sulfonamide exerts its effects primarily through enzyme inhibition. The sulfonamide group binds to the active site of target enzymes, such as carbonic anhydrase, leading to a decrease in their catalytic activity . This binding interaction is facilitated by the presence of the methylsulfanyl group, which enhances the compound’s affinity for the enzyme. Additionally, 4-(Methylsulfanyl)benzene-1-sulfonamide can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Methylsulfanyl)benzene-1-sulfonamide have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 4-(Methylsulfanyl)benzene-1-sulfonamide can lead to sustained inhibition of target enzymes and prolonged alterations in cellular function. These effects are particularly evident in in vitro studies, where the compound’s stability allows for extended observation of its biochemical impact.
Dosage Effects in Animal Models
The effects of 4-(Methylsulfanyl)benzene-1-sulfonamide vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in tissues, leading to disruption of normal cellular processes. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical impact.
属性
IUPAC Name |
4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCWFFVGFICMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2889139.png)
![2-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B2889141.png)

![N-cyclopentyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2889145.png)


![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2889150.png)
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889151.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide](/img/structure/B2889153.png)
![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2889155.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2889158.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide](/img/structure/B2889162.png)
